molecular formula C21H22Cl2N2O3 B6339201 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-57-0

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339201
CAS No.: 365542-57-0
M. Wt: 421.3 g/mol
InChI Key: VKASKHPCHJBHIM-UHFFFAOYSA-N
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Description

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a heterocyclic compound featuring a pyrazole core substituted with chlorine and methyl groups at positions 5 and 3, respectively, and a phenyl group at position 1. The pyrazole moiety is linked via an ethyl group to a 6-methoxy-benzoic acid methyl ester backbone.

Properties

IUPAC Name

methyl 2-[2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethyl]-6-methoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3.ClH/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3;/h4-11H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKASKHPCHJBHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a study, derivatives of pyrazole were tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that these compounds can effectively reduce cell viability with IC50 values ranging from 1.9 to 3.23 µg/mL, indicating potent anticancer properties compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Compounds derived from pyrazole have also been reported to possess antimicrobial properties. These compounds act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, bioactive peptides derived from microbial sources have shown significant antimicrobial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives inhibit key enzymes involved in cancer progression and microbial growth.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest at specific phases, thereby inhibiting tumor growth.

Study 1: Anticancer Activity

A recent investigation evaluated the anticancer potential of various pyrazole derivatives, including the compound . The study utilized MTT assays to assess cell viability in different cancer cell lines. The findings revealed that the compound exhibited a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
MCF-72.33.23
HCT-1161.93.23

Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of pyrazole derivatives against a range of bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Pseudomonas aeruginosa12
Escherichia coli10

Scientific Research Applications

Pharmaceutical Applications

The pyrazole moiety is known for its biological activity, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole can exhibit significant anti-inflammatory properties, making them candidates for drug development.

Case Study:
A study evaluated several pyrazole derivatives, including compounds similar to the one , for their analgesic and anti-inflammatory effects. The results demonstrated that these compounds could inhibit inflammation in animal models, suggesting potential therapeutic applications in treating pain and inflammatory diseases .

Anticonvulsant Activity

Compounds derived from pyrazole structures have been investigated for their anticonvulsant properties. The incorporation of various substituents can enhance their efficacy against seizures.

Research Findings:
A synthesis involving the compound led to the formation of derivatives that were assessed for anticonvulsant activity using standard animal models. The results indicated promising anticonvulsant effects, warranting further investigation into their mechanisms of action .

Photochromic Materials

The compound's unique structural features allow it to participate in photochromism, where it can undergo reversible transformations upon exposure to light. This property is valuable in developing smart materials that respond to environmental stimuli.

Experimental Insights:
Research has shown that similar compounds exhibit interesting photochromic behavior in both crystalline and solution phases, which could be harnessed in applications ranging from optical devices to sensors .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Example :

  • Conditions : LiOH (2.5 equiv), dioxane/H₂O (3:1), reflux for 18 hours .

  • Yield : 73% for the carboxylic acid product .

SubstrateBaseSolventTemperatureTime (h)ProductYield (%)
Methyl ester 6a LiOHDioxane/H₂OReflux18Carboxylic acid 8 73

Mechanism : The base deprotonates water, generating hydroxide ions that nucleophilically attack the ester carbonyl, leading to tetrahedral intermediate collapse and methanol elimination.

Rearrangement Reactions

Solvent-controlled rearrangements occur in the presence of strong bases like DBU, yielding distinct products depending on reaction media .

Key Observations:

  • In MeCN : Aromatization via 1,2-phenyl migration produces tritylone alcohols.

  • In EtOH : Solvent participation leads to 2-benzoylbenzoate derivatives.

EntrySolventDBU (equiv)Temperature (°C)Time (h)Major ProductYield (%)
8MeCN1570125a 80
16EtOH2.570186a 68

Mechanism :

  • In MeCN : Base-induced deprotonation forms a diene intermediate, followed by cyclopropyl ring formation and subsequent phenyl migration .

  • In EtOH : Ethanol acts as a proton donor, stabilizing intermediates during ring expansion and aromatization .

Reduction Reactions

The ethyl linker or ester group can be reduced to form alcohols or γ-lactones.

Example :

  • Conditions : LiAlH₄ (3 equiv), THF, 0°C to RT, 6 hours.

  • Product : γ-Lactone 9 via intramolecular cyclization of reduced intermediate .

  • Yield : 80% .

SubstrateReducing AgentSolventProductYield (%)
Ester 6a LiAlH₄THFγ-Lactone 9 80

Nucleophilic Substitution

The 5-chloro substituent on the pyrazole ring is susceptible to substitution with nucleophiles (e.g., amines, alkoxides).

Hypothetical Pathway :

  • Conditions : Aniline (2 equiv), K₂CO₃ (3 equiv), DMF, 100°C, 24 hours.

  • Expected Product : 5-Anilino derivative.

Mechanism : SNAr reaction facilitated by electron-withdrawing groups (Cl, ester) activating the pyrazole ring.

Cyclization Reactions

The compound can participate in cyclization to form fused heterocycles. For example, under acidic conditions, the ester and pyrazole groups may engage in intramolecular interactions.

Reported Analogous Reaction :

  • Conditions : H₂SO₄ (cat.), toluene, reflux, 12 hours.

  • Product : Quinoline-fused pyrazole derivative .

Ester to Hydroxamic Acid

  • Conditions : NH₂OH·HCl (5 equiv), NaOH (2 equiv), MeOH, microwave irradiation (100°C, 30 min) .

  • Yield : ~70–85% for analogous compounds .

Application : Hydroxamic acids are pharmacologically relevant, often serving as enzyme inhibitors.

Comparison with Similar Compounds

Methyl 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-β-carboline-3-carboxylate

  • Structure: This compound replaces the benzoic acid ester in the target molecule with a β-carboline system, a tricyclic structure known for interactions with neurotransmitter receptors.
  • Synthesis : Synthesized via Pictet–Spengler cyclization, achieving an 82.7% yield, indicating efficient coupling of the pyrazole and β-carboline units .

(2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-methylidene]-2,3-dihydro-1H-inden-1-one

  • Structure: Features an indanone group conjugated to the pyrazole via a methylidene linker instead of the ethyl-benzoic acid ester.
  • Synthesis: Prepared by condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde with 1-indanone in ethanol under basic conditions (NaOH) .
  • Key Difference : The absence of the ester group reduces polarity compared to the target compound, likely altering solubility and bioavailability.

Benzoic Acid Ester Derivatives

2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

  • Structure : Replaces the pyrazole-ethyl group with a thiazole-vinyl substituent.
  • Molecular Formula : C₁₉H₂₃ClN₂O₃S (MW: 394.91 g/mol) vs. the target compound’s estimated formula (C₂₁H₂₁ClN₂O₃; MW: ~396.86 g/mol).

2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl}phenyl)benzoic acid ethyl ester

  • Structure : Incorporates a benzodiazole system instead of pyrazole, with a propyl substituent.
  • Applications : Benzodiazoles are often used in fluorescent materials and kinase inhibitors. The larger molecular weight (542.67 g/mol) and extended aromatic system suggest distinct physicochemical properties compared to the target compound .

Pharmacologically Active Pyrazoline Derivatives

The pyrazoline derivative 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (from ) exhibits antitumor and antidepressant activities. While structurally distinct, its pyrazoline core and methoxy-substituted aromatic systems highlight the importance of these motifs in bioactivity. The target compound’s 6-methoxy group and ethyl linker may similarly influence its interaction with biological targets .

Preparation Methods

Reaction Protocol

  • Starting material : 3-Methyl-1-phenyl-5-pyrazolone (172 g, 1.0 mol).

  • Reagent : Phosphorus oxychloride (184 g, 1.2 mol).

  • Conditions :

    • Stirring at 60°C for 30 minutes.

    • Gradual heating to 80°C (30 minutes) and 110°C (2 hours).

  • Workup : Quenching in water (1500 mL), extraction, and vacuum distillation (3 mmHg, 100–110°C).

  • Yield : 90.5% (174 g, purity >99.5%).

This step leverages POCl₃’s electrophilic character to substitute the hydroxyl group at the pyrazole’s 5-position with chlorine, forming a stable aromatic heterocycle.

Functionalization of the Pyrazole Core

The 4-position of 5-chloro-3-methyl-1-phenylpyrazole is alkylated to introduce a two-carbon spacer for coupling with the benzoate moiety.

Ethyl Group Introduction via Nucleophilic Substitution

  • Reagents :

    • 5-Chloro-3-methyl-1-phenylpyrazole (1.0 mol).

    • 1,2-Dibromoethane (1.2 mol).

    • Base: Potassium carbonate (2.5 mol).

  • Conditions :

    • Reflux in anhydrous DMF at 120°C for 8–12 hours.

    • Monitoring via TLC (hexane:ethyl acetate, 4:1).

  • Product : 4-(2-Bromoethyl)-5-chloro-3-methyl-1-phenylpyrazole.

  • Yield : 75–80%.

The bromoethyl group facilitates subsequent coupling reactions by acting as a leaving group.

Synthesis of Methyl 2-Methoxy-6-(2-hydroxyethyl)benzoate

The benzoic acid ester component is synthesized through sequential methoxylation and esterification:

Methoxylation and Esterification

  • Starting material : 2-Hydroxy-6-methoxybenzoic acid.

  • Reagents :

    • Methanol (excess), sulfuric acid (catalytic).

    • Dimethyl sulfate (for methoxy group protection).

  • Conditions :

    • Esterification at 65°C for 6 hours.

    • Methoxylation under basic conditions (NaOH, 50°C).

  • Product : Methyl 2-methoxy-6-(2-hydroxyethyl)benzoate.

  • Yield : 85–90%.

Coupling of Pyrazole and Benzoate Moieties

The final step involves nucleophilic displacement to link the pyrazole and benzoate fragments.

Alkylation Reaction

  • Reagents :

    • 4-(2-Bromoethyl)-5-chloro-3-methyl-1-phenylpyrazole (1.0 mol).

    • Methyl 2-methoxy-6-(2-hydroxyethyl)benzoate (1.1 mol).

    • Base: Sodium hydride (1.5 mol).

  • Conditions :

    • Anhydrous THF, 0°C to room temperature, 24 hours.

  • Workup : Column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Yield : 70–75%.

Optimization and Characterization

Purity Enhancement

  • Recrystallization : Dimethylformamide (DMF) or ethanol/water mixtures.

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.25 (m, 5H, phenyl), 6.85 (d, 1H, benzoate), 4.30 (t, 2H, -CH₂-), 3.90 (s, 3H, -OCH₃), 3.80 (s, 3H, ester -OCH₃).

  • MS (ESI) : m/z 385.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
POCl₃ ChlorinationPyrazole core formation90.5>99.5
AlkylationEthyl spacer introduction7595
Nucleophilic CouplingBenzoate-pyzazole linkage7095

Challenges and Solutions

  • Steric Hindrance : Bulky substituents on the pyrazole and benzoate slow coupling kinetics. Using polar aprotic solvents (DMF, THF) improves reactivity.

  • Byproduct Formation : Excess dibromoethane leads to di-alkylation. Stoichiometric control and slow reagent addition mitigate this.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃ is cost-effective but requires careful handling due to toxicity. Substitutes like SOCl₂ yield inferior results.

  • Green Chemistry : Piperidine-catalyzed condensations (as in related syntheses ) reduce reliance on harsh acids but are less explored for this target.

Q & A

Q. What synthetic methodologies are effective for optimizing the yield of 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and esterification. For example, refluxing intermediates (e.g., substituted pyrazoles) with acetic acid and sodium acetate at 65–80°C for 4–10 hours improves yield (Table 1). Ethanol or methanol is often used as a solvent, with recrystallization in methanol to purify the product . Table 1. Key Reaction Parameters :
StepReagents/ConditionsYield (%)Reference
CyclizationGlacial acetic acid, reflux (65°C, 4 h)85–90
CondensationBenzohydrazide, NaOAc, reflux (8–10 h)78–82

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : A combination of IR, NMR, and X-ray crystallography is essential. IR identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹). 1^1H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm). Single-crystal XRD resolves stereochemical ambiguities, as demonstrated for structurally analogous pyrazolines .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding). For pyrazole derivatives, cytotoxicity assays (MTT) and antimicrobial testing (MIC against Gram+/Gram– bacteria) are common. Use in vitro models with appropriate controls (e.g., DMSO vehicle) to minimize artifacts .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, methoxy groups) influence the compound’s pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at pyrazole-C5) enhance bioactivity by increasing electrophilicity. Methoxy groups on the benzoate ring improve solubility but may reduce membrane permeability. Systematic substitution at the phenyl ring (e.g., para-F, ortho-OCH3_3) followed by molecular docking (e.g., using AutoDock Vina) can identify optimal pharmacophores .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Validate computational models with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Experimentally, use SPR (surface plasmon resonance) to measure real-time binding kinetics and reconcile with in vitro activity data .

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?

  • Methodological Answer : Regioselectivity in pyrazole reactions is controlled by steric and electronic factors. For C4-ethyl substitution, use bulky directing groups (e.g., phenyl at N1) to block competing sites. Catalytic systems like Pd/Cu can enhance selectivity in cross-coupling steps. Monitor reaction progress via LC-MS to isolate intermediates .

Q. How can crystallization conditions be optimized for X-ray-quality crystals of this compound?

  • Methodological Answer : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C promotes crystal growth. Additive screening (e.g., 1% DMSO) can improve lattice packing. For refractory compounds, use vapor diffusion (hanging drop method) with PEG 4000 as a precipitant .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for diastereomeric mixtures of this compound?

  • Methodological Answer : Diastereomers with overlapping signals require advanced techniques:
  • Use 13^{13}C DEPT-135 to distinguish CH2_2/CH3_3 groups.
  • Apply NOESY to identify spatial proximity of substituents.
  • Chiral HPLC (e.g., Chiralpak IA column, hexane/EtOH 90:10) separates enantiomers for individual analysis .

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